2-Fluoro-4,6-dihydroxybenzaldehyde

Overview

Description

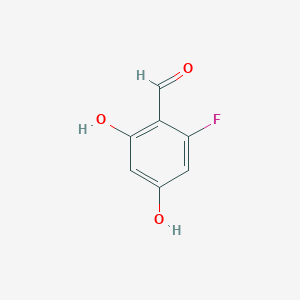

2-Fluoro-4,6-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO3 It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with a fluorine atom and two hydroxyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4,6-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4,6-dimethoxybenzaldehyde with boron tribromide in dichloromethane at low temperatures (around -78°C) followed by warming to room temperature . The reaction mixture is then worked up to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is usually achieved through techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 2-Fluoro-4,6-dihydroxybenzoic acid.

Reduction: 2-Fluoro-4,6-dihydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-fluoro-4,6-dihydroxybenzaldehyde derivatives as anticancer agents. Research indicates that compounds derived from this aldehyde can inhibit the heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. The suppression of Hsp90 function has been shown to selectively kill cancer cells while sparing normal cells, making these derivatives promising candidates for drug development against various cancers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Schiff bases synthesized from this compound have demonstrated significant antibacterial activity against a range of pathogens. For instance, complexes formed with metal ions have exhibited enhanced antimicrobial effects compared to their non-complexed counterparts .

Materials Science

Synthesis of Functional Materials

this compound serves as a precursor in the synthesis of functional materials such as fluorescent probes and sensors. Its ability to undergo condensation reactions allows for the creation of novel fluorescent compounds that can be used in bioimaging and sensing applications. For example, the condensation with isonicotinic acid hydrazide yields a new fluorescent derivative that can be utilized in analytical chemistry .

Analytical Chemistry

Analytical Applications

In analytical chemistry, this compound has been employed in spectrophotometric methods for the determination of metal ions in various samples. The formation of colored complexes with metal ions allows for sensitive detection and quantification using UV-Vis spectroscopy. This application is particularly valuable in environmental monitoring and pharmaceutical analysis .

Case Study 1: Anticancer Research

A study focused on the synthesis of imines derived from this compound demonstrated their effectiveness as Hsp90 inhibitors. Molecular docking studies indicated strong binding affinity to the Hsp90 ATP-binding site, suggesting a mechanism for selective cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Activity

Research conducted on metal complexes formed with this compound revealed significant antibacterial activity against drug-resistant strains of bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound .

Data Tables

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-dihydroxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi . The compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting fungal growth.

Comparison with Similar Compounds

Similar Compounds

2,4-Dihydroxybenzaldehyde: Lacks the fluorine atom, which affects its reactivity and biological activity.

4,6-Dihydroxybenzaldehyde: Similar structure but without the fluorine atom, leading to different chemical properties.

2-Fluoro-4-hydroxybenzaldehyde: Similar but lacks one hydroxyl group, affecting its reactivity.

Uniqueness

2-Fluoro-4,6-dihydroxybenzaldehyde is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Fluoro-4,6-dihydroxybenzaldehyde (C7H5FO3) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medical research.

This compound is a derivative of benzaldehyde characterized by the presence of a fluorine atom and hydroxyl groups. Its molecular structure allows it to engage in various biochemical interactions:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals such as hydrogen peroxide and superoxide, which protects cells from oxidative stress.

- Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by inhibiting the NF-κB signaling pathway, demonstrating potential in treating inflammatory conditions.

- Antifungal Activity : Its antifungal properties are attributed to the disruption of cellular antioxidation systems in fungi, which can lead to cell death.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals and protects against oxidative damage. | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and reduces inflammation in various models. | |

| Antifungal | Disrupts antioxidation systems in fungal cells. | |

| Anti-cancer | Suppresses growth and stemness features in lung cancer stem-like cells. | |

| Enzyme Inhibition | Inhibits pancreatic lipase and α-amylase, suggesting potential for obesity and diabetes management. |

In Vitro Studies

-

Antioxidant Effects :

- A study demonstrated that this compound effectively scavenged hydroxyl radicals, indicating strong antioxidant capabilities that could be beneficial in preventing oxidative stress-related diseases.

-

Anti-inflammatory Mechanisms :

- In RAW264.7 macrophages, the compound significantly reduced LPS-induced nitric oxide production and inhibited inducible nitric oxide synthase (iNOS) expression, showcasing its anti-inflammatory potential.

-

Cancer Research :

- Research indicated that this compound inhibits the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell metabolism. This inhibition leads to reduced self-renewal and migration capabilities of lung cancer stem-like cells.

In Vivo Studies

-

Model for Acute Gouty Arthritis :

- In animal models, the compound showed a marked reduction in inflammation and pain associated with acute gouty arthritis by modulating the TLR4/MyD88/NF-κB pathway.

-

Pneumonia Models :

- The compound improved survival rates and alleviated lung damage in Staphylococcus aureus pneumonia models, indicating its potential as a therapeutic agent against bacterial infections.

Pharmacokinetics

The pharmacokinetics of this compound indicate an oral bioavailability of approximately 14.58%. This suggests that while it can be absorbed through the gastrointestinal tract, further studies are needed to optimize its delivery and efficacy in clinical settings.

Q & A

Q. Basic: What are the common synthetic routes for 2-Fluoro-4,6-dihydroxybenzaldehyde, and what key parameters influence reaction efficiency?

Methodological Answer:

The synthesis typically involves selective fluorination and hydroxylation of benzaldehyde derivatives. A multi-step approach may include:

- Electrophilic fluorination using reagents like Selectfluor™ under controlled pH to avoid over-fluorination.

- Hydroxylation protection/deprotection : Methoxy groups (e.g., in 2-fluoro-4,6-dimethoxybenzaldehyde ) are introduced via alkylation, followed by demethylation using BBr₃ or HBr/AcOH to restore hydroxyl groups.

- Temperature optimization : Reaction efficiency is highly temperature-sensitive. Evidence from fluorobenzaldehyde synthesis suggests testing ranges of 35–55°C to balance yield and side reactions .

Critical Parameters : - Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics.

- Catalyst choice (e.g., Lewis acids like AlCl₃ for directing substituents).

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- HRESIMS : Validates molecular formula (e.g., [M+Na]+ for analogs with m/z 339.0679 ).

- IR Spectroscopy : Detects hydroxyl (3300–3500 cm⁻¹) and aldehyde (~2700 cm⁻¹, 1700 cm⁻¹) stretches .

Q. Basic: How does the compound's stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Sublimation risks exist at >80°C (observed in 4-hydroxybenzaldehyde analogs ). Store at 2–8°C in amber vials.

- pH Sensitivity : The compound may degrade under strong acidic/basic conditions. Monitor via HPLC for aldehyde oxidation products (e.g., carboxylic acids).

- Light Sensitivity : UV exposure accelerates decomposition. Use light-resistant containers .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (35–55°C), solvent (polar aprotic vs. ethers), and catalyst loading to identify optimal conditions .

- Purification Techniques :

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of aldehyde intermediates .

Q. Advanced: What strategies resolve contradictions in reported physicochemical data?

Methodological Answer:

- Cross-Validation : Compare melting points, NMR shifts, and HPLC retention times across studies. For example, conflicting melting points may arise from polymorphic forms or impurities .

- Advanced Chromatography : Use chiral columns or UPLC-MS to isolate and identify isomeric byproducts (e.g., 2-fluoro vs. 3-fluoro isomers) .

- Computational Modeling : DFT calculations predict NMR shifts or pKa values to verify experimental data .

Q. Advanced: How is this compound utilized in synthesizing complex pharmaceutical intermediates?

Methodological Answer:

- Schiff Base Formation : React with amines to generate fluorinated imines for metal coordination complexes (e.g., anticancer agents) .

- Fluorinated Drug Precursors : Used in synthesizing fluorinated analogs of RX-3117 (a cytidine-based anticancer agent) via glycosylation or cyclopentane ring modifications .

- Enzyme Inhibition Studies : The dihydroxy motif may chelate active-site metals in enzymes like tyrosine kinases, requiring SAR studies to optimize binding .

Properties

IUPAC Name |

2-fluoro-4,6-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-6-1-4(10)2-7(11)5(6)3-9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJJWYKKRZWLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621461 | |

| Record name | 2-Fluoro-4,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170282-90-3 | |

| Record name | 2-Fluoro-4,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.